molecular formula C15H17ClN4O2 B4413966 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide

1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide

Cat. No. B4413966
M. Wt: 320.77 g/mol
InChI Key: RETWDJGRKBMKEH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups: a chlorophenyl group, an oxadiazole ring, and a piperidine ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, for example, is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The chlorophenyl group consists of a benzene ring with a chlorine atom substituted for one of the hydrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. Oxadiazoles, for example, are known to participate in various chemical reactions, often acting as bioisosteres for amides . Piperidines are basic due to the presence of a nitrogen atom and can undergo reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxadiazole and piperidine rings could impact its solubility, stability, and reactivity .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which are part of the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Applications

The indole moiety has been associated with anticancer activity . This suggests that the compound could potentially be used in cancer treatment research.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity , which could make the compound useful in the development of new antimicrobial agents.

Nematocidal Activity

1,2,4-Oxadiazole derivatives, which are also part of the compound , have been found to exhibit nematocidal activity against Meloidogyne incognita . This suggests potential applications in the control of nematodes in agriculture.

Anti-fungal Activity

The compound has been found to exhibit anti-fungal activity against Rhizoctonia solani . This could make it useful in the treatment of fungal infections.

Antibacterial Effects

Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These bacteria cause serious diseases in rice, suggesting potential applications in agricultural disease control.

Other Miscellaneous Applications

The compound’s indole and 1,2,4-oxadiazole moieties have been associated with a variety of other biological activities, including antidiabetic, antimalarial, and anticholinesterase activities . This suggests a wide range of potential applications in medical and pharmaceutical research.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many oxadiazole derivatives have been studied for their antimicrobial, antiviral, and anti-inflammatory activities .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. While specific safety data for this compound isn’t available, it’s generally important to avoid inhalation, ingestion, or direct skin contact with chemical substances .

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications. This could include studying its biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c16-12-4-2-1-3-11(12)15-18-13(22-19-15)9-20-7-5-10(6-8-20)14(17)21/h1-4,10H,5-9H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETWDJGRKBMKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide
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1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide
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1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide
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1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide
Reactant of Route 5
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide
Reactant of Route 6
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide

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